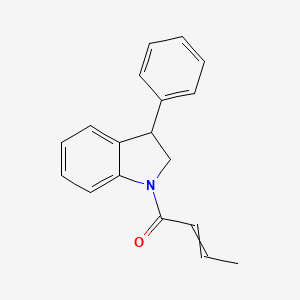
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a phenyl group attached to an indole moiety, which is further connected to a butenone chain. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens and nitrating agents.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.
Scientific Research Applications
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors, influencing cellular processes . For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its use in multicomponent reactions and pharmaceutical applications.
2,3-Dihydroindole-2-one: Exhibits various biological activities and is used in the synthesis of therapeutic agents.
1,3,3-Trimethyl-3-phenylindane: Used in the development of new materials and as a precursor in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62236-43-5 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-(3-phenyl-2,3-dihydroindol-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C18H17NO/c1-2-8-18(20)19-13-16(14-9-4-3-5-10-14)15-11-6-7-12-17(15)19/h2-12,16H,13H2,1H3 |
InChI Key |
JWIGNMKCTAPAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)N1CC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




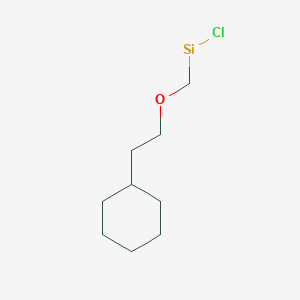
![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B14560622.png)
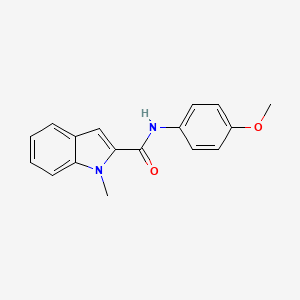
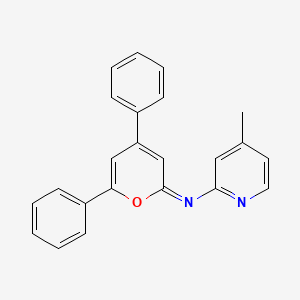

![5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14560646.png)
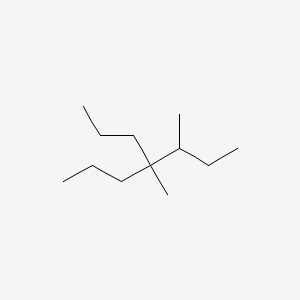
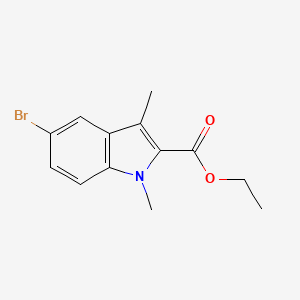
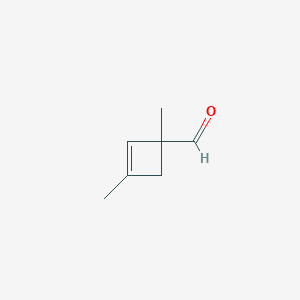
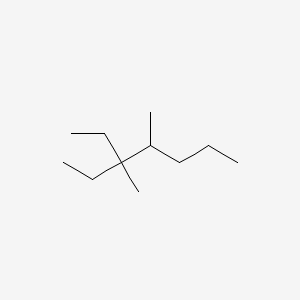
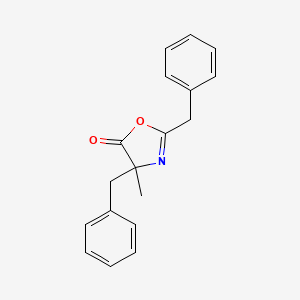
![5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14560687.png)
